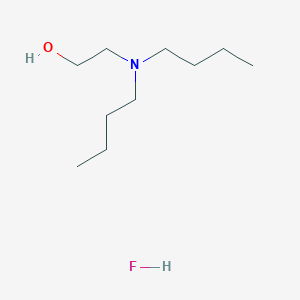
2-(Dibutylamino)ethanol;hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibutylamino)ethanol;hydrofluoride: is a chemical compound that consists of a tertiary amine and an alcohol group. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its molecular formula C10H23NO and is often used as a reagent or intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibutylamino)ethanol typically involves the reaction of dibutylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrofluoride salt can be prepared by reacting 2-(Dibutylamino)ethanol with hydrofluoric acid .
Industrial Production Methods: Industrial production of 2-(Dibutylamino)ethanol;hydrofluoride involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dibutylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
Chemistry: 2-(Dibutylamino)ethanol;hydrofluoride is used as a coreactant to enhance electrochemiluminescence in various assays, including immunoassays and DNA probe assays .
Biology: The compound is used in the synthesis of protected D-erythro-(2S,3R)-sphingosine, which has applications in biological research .
Industry: this compound is used as a neutralizing agent in thermally cured coatings and as a solvent in various industrial processes .
Mécanisme D'action
The mechanism of action of 2-(Dibutylamino)ethanol;hydrofluoride involves its interaction with molecular targets through its amine and alcohol functional groups. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, which are essential for its role as a reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
2-(Butylamino)ethanol: A secondary amine with similar functional groups but different alkyl chain length.
2-(Diethylamino)ethanol: Another tertiary amine with shorter alkyl chains.
2-(Methylamino)ethanol: A tertiary amine with a single methyl group.
Uniqueness: 2-(Dibutylamino)ethanol;hydrofluoride is unique due to its specific combination of a tertiary amine and an alcohol group, which allows it to participate in a wide range of chemical reactions and applications. Its longer alkyl chains compared to similar compounds provide distinct physical and chemical properties .
Propriétés
Numéro CAS |
399510-00-0 |
|---|---|
Formule moléculaire |
C10H24FNO |
Poids moléculaire |
193.30 g/mol |
Nom IUPAC |
2-(dibutylamino)ethanol;hydrofluoride |
InChI |
InChI=1S/C10H23NO.FH/c1-3-5-7-11(9-10-12)8-6-4-2;/h12H,3-10H2,1-2H3;1H |
Clé InChI |
XEUOEEUNFNKSFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCO.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
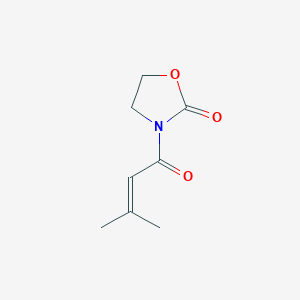
![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)
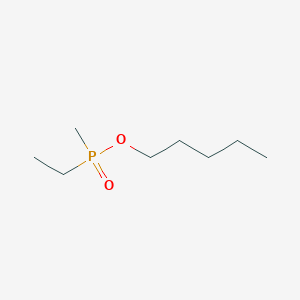
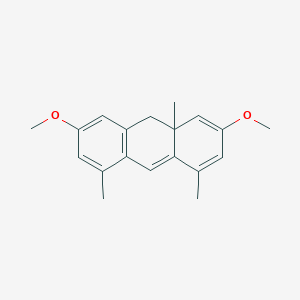
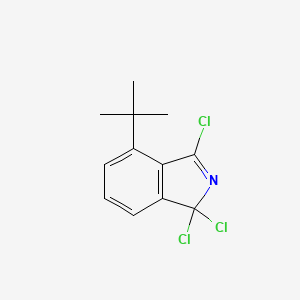
![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)

![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)
![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
